molecular formula C27H29N3O3S B11381695 1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11381695
M. Wt: 475.6 g/mol
InChI Key: TUSFXAAXJICZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following chemical formula:

    1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: C14H22O4\text{C}_{14}\text{H}_{22}\text{O}_4C14​H22​O4​

    .
  • It is also known by other names, including (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate .
  • The compound exists as a white to off-white solid.
  • Its melting point is around 56-57°C, and it is soluble in chloroform and methanol .
  • Preparation Methods

    • The synthetic routes for this compound are not widely documented, but it serves as an intermediate in the synthesis of oseltamivir phosphate , a well-known antiviral drug.
    • Industrial production methods may involve multi-step processes, including cyclization reactions and esterifications.
  • Chemical Reactions Analysis

      1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: can undergo various reactions:

    • Common reagents include acid chlorides, bases, and oxidizing agents.
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Medicine: As an intermediate in oseltamivir phosphate synthesis, it plays a crucial role in combating influenza viruses.

      Chemistry: Researchers study its reactivity and use it as a model compound in organic synthesis.

      Industry: Its applications extend to pharmaceutical and chemical industries.

  • Mechanism of Action

    • Oseltamivir phosphate, derived from this compound, inhibits the neuraminidase enzyme in influenza viruses. By doing so, it prevents viral replication and spread.
    • The molecular targets are viral neuraminidases, and the pathway involves disrupting the virus’s ability to release from infected cells.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H29N3O3S

    Molecular Weight

    475.6 g/mol

    IUPAC Name

    1-(4-benzylpiperazin-1-yl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone

    InChI

    InChI=1S/C27H29N3O3S/c1-2-21-12-13-25-24(18-21)23-10-6-7-11-26(23)34(32,33)30(25)20-27(31)29-16-14-28(15-17-29)19-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3

    InChI Key

    TUSFXAAXJICZRW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)CC5=CC=CC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.